molecular formula C8H4ClN3O2S B2746326 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole CAS No. 1909327-27-0

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole

Cat. No.: B2746326
CAS No.: 1909327-27-0
M. Wt: 241.65
InChI Key: RAXOVYVBHMOHJK-UHFFFAOYSA-N
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Description

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of 3-nitroaniline with thionyl chloride to form 3-nitrophenyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The thiadiazole ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder in acetic acid.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Substituted thiadiazoles with various functional groups.

    Reduction: 5-Chloro-4-(3-aminophenyl)-1,2,3-thiadiazole.

    Oxidation: Oxidized derivatives of the thiadiazole ring.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the thiadiazole ring can coordinate with metal ions, affecting their biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenyl)-1,2,3-thiadiazole: Lacks the chloro substituent.

    5-Chloro-1,2,3-thiadiazole: Lacks the nitrophenyl group.

    4-(4-Nitrophenyl)-1,2,3-thiadiazole: Has the nitro group in a different position on the phenyl ring.

Uniqueness

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole is unique due to the presence of both the chloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for diverse applications and interactions that are not possible with the similar compounds listed above.

Properties

IUPAC Name

5-chloro-4-(3-nitrophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2S/c9-8-7(10-11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXOVYVBHMOHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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